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Compound of Interest

Compound Name: 2-lodo-5-methylbenzoic acid

Cat. No.: B1295463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 2-lodo-5-methylbenzoic acid. It includes structured
data tables for easy reference, detailed experimental protocols for data acquisition, and a
logical workflow for NMR analysis, designed to support research and development in the
chemical and pharmaceutical sciences.

Introduction

2-lodo-5-methylbenzoic acid is a valuable intermediate in organic synthesis, particularly in
the development of pharmaceutical compounds and complex molecular architectures. Accurate
structural elucidation is paramount, and NMR spectroscopy serves as a primary analytical
technique for this purpose. This guide presents a comprehensive summary of the available *H
and 3C NMR data to facilitate its use in synthetic and medicinal chemistry.

Quantitative NMR Data

The following tables summarize the *H and 3C NMR spectroscopic data for 2-lodo-5-
methylbenzoic acid.

Table 1: *"H NMR Spectroscopic Data of 2-lodo-5-
methylbenzoic acid
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. . Coupling
Chemical Shift L
Protons Multiplicity Constant (J) Solvent
(3) [ppm]
[Hz]
H-6 7.91 Doublet (d) 8.2 CDCls
H-4 7.84 Doublet (d) 1.8 CDClIs
Doublet of
H-3 7.02 8.2,1.8 CDCls
doublets (dd)
-CHs 2.36 Singlet (s) - CDCls
-COOH Not Reported - - CDCls

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and its position is
variable, hence it is not always reported in standard spectra.

Table 2: *C NMR Spectroscopic Data of 2-lodo-5-
methylbenzoic acid

Experimental 13C NMR data for 2-lodo-5-methylbenzoic acid is not readily available in the
public domain literature. For structurally similar compounds, the following ranges are typically

observed:
Carbon Atom Predicted Chemical Shift () [ppm]
-COOH 165-175
C-Ar (quaternary) 130-145
C-Ar (CH) 120-140
C-l 90-100
-CHs 20-25

Note: These are predicted ranges and experimental verification is recommended.

Experimental Protocols
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The following section details a general methodology for the acquisition of *H and 3C NMR
spectra for small organic molecules like 2-lodo-5-methylbenzoic acid.

Sample Preparation
o Sample Weighing: Accurately weigh 5-10 mg of high-purity 2-lodo-5-methylbenzoic acid.

» Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCIs) is a common
choice for non-polar to moderately polar compounds. For compounds with lower solubility,
dimethyl sulfoxide-de (DMSO-ds) can be used.

» Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry NMR tube.

o Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully
dissolved and the solution is homogeneous.

NMR Data Acquisition

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher for optimal resolution and sensitivity.

o Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at
7.26 ppm for *H and 77.16 ppm for 13C) or an internal standard such as tetramethylsilane
(TMS) at 0.00 ppm.

¢ H NMR Experiment:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Experiment:
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o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 128 or more) to compensate for the lower natural
abundance and sensitivity of the 13C nucleus.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase and baseline correct the resulting spectrum.

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

[¢]

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using NMR spectroscopy.
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Caption: A logical workflow for the structural elucidation of an organic compound using NMR
spectroscopy.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1295463?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the NMR spectroscopic characteristics of
2-lodo-5-methylbenzoic acid. For further, in-depth analysis, two-dimensional NMR
experiments such as COSY, HSQC, and HMBC are recommended to unambiguously assign all
proton and carbon signals.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-5-methylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295463#1h-and-13c-nmr-spectroscopic-data-of-2-
iodo-5-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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